TDIQ (hydrochloride)

Drug Discrimination Stimulus Properties Phenylalkylamine

TDIQ (hydrochloride) is a conformationally restricted phenylalkylamine functioning as a selective partial agonist at α2A-, α2B-, and α2C-adrenoceptors (Kis: 75, 95, 65 nM). Unlike amphetamine or clonidine, it lacks locomotor stimulation, monoamine release, and abuse liability, while demonstrating anxiolytic (ED50 ~0.6 mg/kg), anorectic (ED50 1.3 mg/kg, 3.2× more potent than fenfluramine), and cocaine-discriminative stimulus properties. Its unique pharmacological signature enables targeted α2-adrenoceptor research without confounding off-target effects. Ideal for anxiety, addiction, obesity, and pain adjuvant studies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 15052-05-8
Cat. No. B159840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDIQ (hydrochloride)
CAS15052-05-8
SynonymsMDTHIQ; 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CNCC2=CC3=C(C=C21)OCO3.Cl
InChIInChI=1S/C10H11NO2.ClH/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10;/h3-4,11H,1-2,5-6H2;1H
InChIKeyDOJLHSBHORQYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TDIQ (hydrochloride) CAS 15052-05-8: A Conformationally Restricted Phenylalkylamine with Selective α2-Adrenergic Affinity


TDIQ (hydrochloride), formally known as 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline hydrochloride, is a synthetic small molecule classified as a conformationally restricted phenylalkylamine [1]. Unlike its structurally related psychostimulant analogs such as amphetamine, TDIQ is distinguished by its primary pharmacological action as a selective ligand and partial agonist for α2-adrenergic receptor subtypes, with negligible direct activity at monoamine transporters or key serotonin/dopamine receptors [2]. This distinct profile underpins its research utility in probing α2-adrenoceptor function and its exploration as a non-stimulant therapeutic lead for conditions including anxiety, appetite suppression, and substance use disorders [3].

Why Substituting TDIQ (hydrochloride) with Other α2-Adrenergic Ligands or Phenylalkylamine Analogs Compromises Research Integrity


Substituting TDIQ with generic α2-adrenergic agonists like clonidine or structurally similar phenylalkylamines like amphetamine is not scientifically valid due to profound differences in receptor selectivity, functional efficacy, and downstream behavioral outcomes. TDIQ exhibits a unique partial agonist profile across all three human α2-adrenoceptor subtypes (α2A, α2B, α2C) with nanomolar affinity, coupled with a notable lack of locomotor stimulation, monoamine release, or abuse liability that characterize many of its structural analogs [1]. For instance, while clonidine is a potent α2 agonist, it is a non-selective imidazoline derivative with significant cardiovascular side effects, a profile not shared by TDIQ in preclinical models [2]. Similarly, its distinct stimulus properties in drug discrimination assays—generalizing to cocaine but not amphetamine—demonstrate a unique pharmacological signature not replicable by other phenylalkylamines or α2 ligands [3]. Therefore, any research outcome predicated on a specific mechanism of action (e.g., α2-mediated anxiolysis without sedation or abuse potential) cannot be reliably extrapolated from experiments using alternative compounds.

Quantitative Differentiation of TDIQ (hydrochloride): Evidence-Based Rationale for Procurement in α2-Adrenoceptor and Behavioral Research


TDIQ (hydrochloride) Exhibits a Distinct Stimulus Profile: Fails to Substitute for Amphetamine or MDMA

In rats trained to discriminate 5.0 mg/kg TDIQ from saline, stimulus generalization (substitution) tests revealed a fundamental divergence from classic psychostimulants. The TDIQ stimulus completely failed to generalize to (+)-amphetamine or MDMA, with animals responding on the TDIQ-appropriate lever at rates no different from saline control [1]. This demonstrates that despite its structural resemblance, TDIQ's conformational constraint eliminates the characteristic interoceptive cues of amphetamine-type stimulants and enactogens. This provides a unique pharmacological tool for dissecting the neurochemical basis of drug cues.

Drug Discrimination Stimulus Properties Phenylalkylamine

TDIQ (hydrochloride) Demonstrates Nanomolar Affinity and Functional Selectivity for α2-Adrenoceptor Subtypes

Radioligand binding assays quantify TDIQ's high and selective affinity for human α2-adrenoceptor subtypes, with Ki values of 75 nM (α2A), 95 nM (α2B), and 65 nM (α2C) [1]. Crucially, TDIQ demonstrates very low affinity for dopamine or serotonin receptors (e.g., 5-HT2A Ki = 242-250 nM) and does not induce catecholamine release in rodent brain synaptosomes [2]. This contrasts sharply with amphetamine analogs, which are potent monoamine releasers. Behavioral data further support that TDIQ acts as a partial agonist at these α2 sites, a functional profile distinct from full agonists like clonidine [3].

Receptor Binding α2-Adrenoceptor Selectivity Profile

TDIQ (hydrochloride) Is More Potent and Mechanistically Distinct as an Appetite Suppressant Compared to Fenfluramine

In a direct comparison with the reference anorectic drug fenfluramine, TDIQ exhibited superior potency and a markedly different side-effect profile. In the sweet milk consumption assay, the ED50 for TDIQ was 1.3 mg/kg, which is approximately 3.2-fold more potent than the ED50 of 4.2 mg/kg for fenfluramine [1]. Critically, while fenfluramine's anorectic effect is driven by presynaptic serotonin release, TDIQ displayed very low potency as a monoamine releaser in synaptosomal preparations, indicating an α2-adrenoceptor-mediated mechanism [2]. Furthermore, TDIQ did not induce conditioned taste aversion (CTA) at doses up to 30 mg/kg, a common side effect of many appetite suppressants [3].

Appetite Suppression Obesity Research Anorectic Agents

TDIQ (hydrochloride) Synergistically Potentiates Clonidine-Induced Analgesia Without Producing Antinociception Alone

TDIQ was evaluated for its ability to modify the antinociceptive effect of the α2-adrenoceptor agonist clonidine. Administered alone, TDIQ did not produce any antinociceptive effect in a mouse pain assay. However, when co-administered with clonidine, TDIQ potentiated clonidine's analgesic actions in a synergistic manner, as confirmed by isobolographic analysis [1]. This synergistic potentiation was blocked by selective antagonists for α2A-, α2B-, and α2C-adrenoceptors (BRL-44408, imiloxan, ARC-239, respectively), confirming the α2-mediated mechanism [2]. This profile is unique compared to other agents like mCPBG (a 5-HT3 agonist) which also potentiates clonidine but via a different, monophasic mechanism [3].

Analgesia Pain Research α2-Adrenoceptor Synergism

TDIQ (hydrochloride) Elicits Anxiolytic-Like Effects with a Favorable Therapeutic Index Versus Motor Impairment

TDIQ's preclinical profile is further distinguished by a wide separation between doses that produce therapeutic-like effects (anxiolysis, appetite suppression) and those that cause motor impairment or sedation. In the marble-burying assay, a model of anxiety-like behavior, TDIQ significantly reduced burying behavior at doses as low as 0.3-1.0 mg/kg, with an ED50 of approximately 0.6 mg/kg [1]. In contrast, doses of TDIQ up to 30 mg/kg produced minimal effects on locomotor activity, rotarod performance, or inclined-screen tests, indicating a lack of sedation or motor incoordination [2]. This contrasts with benzodiazepines like diazepam, which produce anxiolysis at doses (e.g., 1 mg/kg) that also cause significant sedation and motor impairment [3]. TDIQ also had negligible effects on heart rate and blood pressure in mice [4].

Anxiolytic Marble Burying Safety Pharmacology

TDIQ (hydrochloride) Stimulus Generalizes to Cocaine but Not Amphetamine, Suggesting a Unique Neuropharmacological Signature

In rats trained to discriminate cocaine (8.0 mg/kg) from saline, substitution tests revealed that TDIQ (5.0 mg/kg) fully generalized to the cocaine stimulus, eliciting >80% cocaine-appropriate responding [1]. Conversely, in animals trained to discriminate (+)-amphetamine, TDIQ failed to produce any significant substitution [2]. This asymmetrical generalization pattern—TDIQ substituting for cocaine but not for amphetamine—is a rare and specific pharmacological signature. It suggests that TDIQ's α2-adrenergic partial agonist activity may selectively modulate neural circuits involved in cocaine's interoceptive cues without engaging the dopaminergic pathways critical for amphetamine's stimulus effects [3].

Cocaine Abuse Pharmacotherapy Stimulus Generalization

High-Impact Application Scenarios for TDIQ (hydrochloride) Based on Differentiated Evidence


Probing α2-Adrenoceptor Subtype Function in Anxiety and Stress-Related Disorders

TDIQ's selective, nanomolar affinity for α2A, α2B, and α2C adrenoceptors (Kis: 75, 95, and 65 nM), coupled with its in vivo anxiolytic-like effects in the marble-burying assay (ED50 ~0.6 mg/kg) and a >50-fold safety margin against motor impairment, makes it an optimal tool compound. Researchers can use TDIQ to dissect the specific role of α2-subtypes in anxiety neurocircuitry without the confounding sedation, abuse liability, or off-target monoamine effects of other phenylalkylamines or full agonists like clonidine [1]. This is directly supported by its failure to stimulate locomotor activity or release monoamines in synaptosomal preparations [2].

Investigating Non-Monoaminergic Mechanisms of Appetite Suppression

For obesity and metabolic disorder research, TDIQ offers a validated, α2-adrenergic-mediated anorectic mechanism. Its 3.2-fold higher potency (ED50 1.3 mg/kg) than fenfluramine in suppressing sweet milk consumption, combined with its lack of monoamine-releasing activity and absence of conditioned taste aversion (CTA), provides a clean pharmacological signal [3]. This allows for the targeted study of α2-adrenoceptor modulation of feeding behavior, distinguishing it from the well-characterized but side-effect-laden serotonergic or dopaminergic appetite suppressants.

Elucidating α2-Adrenoceptor Heteroreceptor Interactions in Pain Modulation

TDIQ's demonstrated ability to synergistically potentiate clonidine-induced antinociception without having an analgesic effect on its own provides a powerful model for studying α2-adrenoceptor heterocomplexes or allosteric modulation in pain pathways [4]. The synergy is specifically blocked by α2-subtype antagonists, confirming a mechanism-based interaction. This makes TDIQ a valuable reagent for ex vivo or in vivo studies exploring novel analgesic adjuvant strategies that aim to enhance the efficacy of α2-agonists while mitigating their dose-limiting side effects.

Developing Non-Stimulant Pharmacotherapies for Cocaine Use Disorder

TDIQ's unique stimulus profile—fully substituting for a cocaine discriminative stimulus but not for an amphetamine stimulus—establishes it as a premier research tool for addiction neuroscience [5]. It enables the investigation of a specific, α2-adrenergic-mediated component of cocaine's interoceptive effects, separate from its dopaminergic actions. This can guide the development of next-generation, non-addictive pharmacotherapies that target the subjective effects of cocaine without the abuse liability or psychomotor stimulant properties of traditional amphetamine-based replacement therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDIQ (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.